molecular formula C8H5ClN2O2 B3049915 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid CAS No. 2250241-78-0

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B3049915
CAS No.: 2250241-78-0
M. Wt: 196.59
InChI Key: GLEKTBOZIJYRMK-UHFFFAOYSA-N
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Description

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Techniques such as solid-phase synthesis and continuous flow chemistry may be employed to optimize production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to potential therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Uniqueness: 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is unique due to its chlorine substituent, which can enhance its reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-6-2-10-7(8(12)13)4-11(6)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEKTBOZIJYRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=CN2C=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224787
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250241-78-0
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2250241-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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